4-(tert-Butyl)-2-isopropoxyphenol
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Overview
Description
4-(tert-Butyl)-2-isopropoxyphenol is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and etherification processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(tert-Butyl)-2-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. The tert-butyl and isopropoxy groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the isopropoxy group.
4-tert-Butylaniline: Contains an amino group instead of the isopropoxy group.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of the isopropoxy group
Uniqueness
4-(tert-Butyl)-2-isopropoxyphenol is unique due to the combination of the tert-butyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H20O2 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-tert-butyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
InChI Key |
WJHVAEMUONAQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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